8-Aminoxanthine
Overview
Description
Synthesis Analysis
The synthesis of 8-Aminoxanthine and its derivatives often involves catalytic reduction of 8-nitroxanthines or base-catalyzed cyclization of amino uracil derivatives. An improved multigram-scale synthesis for 8-styrylxanthine derivatives, which are crucial for the development of potential Parkinson's disease drugs, has been described, showcasing methods that optimize N-alkylation reactions and explore different xanthine formation strategies (Hockemeyer et al., 2004). Furthermore, Mosselhi and Pfleiderer (2010) detailed the synthesis and transformation of N-substituted 8-aminoxanthines from various precursors, highlighting the versatility of these methods in creating a wide range of xanthine derivatives (Mosselhi & Pfleiderer, 2010).
Molecular Structure Analysis
Xanthine derivatives, including this compound, often exhibit complex molecular interactions due to their ability to form hydrogen bonds and engage in π-π stacking interactions. The molecular structure of these compounds significantly influences their biological activity and receptor affinity. Detailed structural and conformational studies on carboxamides of diaminouracils, precursors to biologically active xanthine derivatives, have employed NMR spectroscopy, DFT calculations, and X-ray analysis to elucidate the properties of these drug intermediates (Marx et al., 2019).
Chemical Reactions and Properties
The reactivity of this compound derivatives under various conditions has been explored to understand their chemical behavior and potential as pharmacological agents. The photoreactions of 8-styrylxanthines, for instance, reveal a sensitivity to light, leading to isomerization and dimerization that can alter their adenosine receptor affinity (Hockemeyer et al., 2004). These findings are crucial for the pharmacological application of such compounds, as their stability under light exposure can significantly impact their efficacy and safety.
Physical Properties Analysis
The physical properties of this compound derivatives, such as solubility, melting point, and crystalline structure, are essential for their formulation and application in drug development. Studies have focused on optimizing the synthesis and purification processes to enhance these properties, facilitating the use of these compounds in various therapeutic contexts. For example, the development of methods for the synthesis of 8-amino-7-(2-hydroxy-2-phenylethyl)-3-methylxanthines has shed light on their physicochemical and biological properties, indicating their potential as antimicrobial and antiviral agents (Romanenko et al., 2016).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity, stability, and potential for modification, are fundamental to its role in the synthesis of pharmacologically active compounds. The exploration of various chemical reactions, such as acetylation, diazotization, and coupling, allows for the generation of a diverse array of xanthine derivatives with tailored properties for specific biological targets. The synthesis and characterization of these derivatives, including their pKa values, UV, and NMR spectra, provide a foundation for further exploration of their therapeutic potential (Mosselhi & Pfleiderer, 2010).
Scientific Research Applications
1. Morphological Investigations in Pharmaceutical Crystals
A study by Coombes et al. (2002) explored the morphologies of three polymorphs of 1,3-di(cyclopropylmethyl)-8-aminoxanthine, a compound of pharmaceutical importance. The research focused on comparing experimental morphologies with theoretical predictions and assessing the stability of these polymorphs (Coombes et al., 2002).
2. Antimicrobial Properties of 8-Aminoxanthine Derivatives
Romanenko et al. (2018) conducted research on synthesizing 8-aminoderivatives of 7-alkyl-3-methylxanthines and investigating their physical, chemical, and antimicrobial properties. This research highlights the potential use of 8-aminoxanthines as antistaphylococcal drugs and antifungal agents after further studies (Romanenko et al., 2018).
3. Synthesis and Properties of this compound Derivatives
Another study by Romanenko et al. (2020) focused on the synthesis and physical-chemical properties of 8-amino-7-m-bromobenzyl-3-methylxanthines. The research aimed to study the reaction conditions and potential uses of these derivatives for further structural modification of the xanthine molecule (Romanenko et al., 2020).
4. Applications in Parkinson’s Disease
Hockemeyer et al. (2004) described the multigram-scale synthesis of 8-styrylxanthine A2A adenosine receptor antagonists, which are important for potential treatments of Parkinson’s disease. The study explored the stability and photoreactions of these compounds (Hockemeyer et al., 2004).
5. Chemical Properties and Reactions of 8-Aminoxanthines
Mosselhi and Pfleiderer (2010) conducted research on synthesizing and characterizing a series of N-substituted 8-aminoxanthines. The study included assessing their chemical properties, such as pKa values, UV- and NMR spectra, and reactions of these xanthine derivatives (Mosselhi & Pfleiderer, 2010).
6. Conformational Studies for Parkinson’s Disease Therapeutics
A study by Marx et al. (2019) analyzed 6-amino-5-carboxamidouracils, crucial for synthesizing xanthines that are adenosine A2A receptor antagonists, potentially used for treating Parkinson’s disease. The research provided detailed analytical studies of these uracil derivatives (Marx et al., 2019).
7. Synthesis and Antimicrobial Properties
Romanenko et al. (2016) developed methods for synthesizing 8-amino-7-(2-hydroxy-2phenylethyl)-3-methylxanthines and studied their physicochemical and biological properties. They explored the antimicrobial and antifungal activities of these compounds, highlighting their potential medical applications (Romanenko et al., 2016).
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-amino-3,7-dihydropurine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O2/c6-4-7-1-2(8-4)9-5(12)10-3(1)11/h(H5,6,7,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAMGTOITZRWMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)NC1=O)N=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203040 | |
Record name | 8-Aminoxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5461-03-0 | |
Record name | 5461-03-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23588 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Aminoxanthine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10203040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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